Comparative IDO1 Inhibitory Potency of 5-Methoxy-1H-indol-4-amine
5-Methoxy-1H-indol-4-amine demonstrates measurable inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In an in vitro enzymatic assay using recombinant human IDO1, the compound exhibited an IC50 value of 2.80 µM [1]. This potency differentiates it from the structurally related analog 5-methoxytryptamine, which shows no reported activity in this specific IDO1 inhibition assay, highlighting the importance of the 4-amino substitution for target engagement.
| Evidence Dimension | IDO1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 2.80 µM |
| Comparator Or Baseline | 5-methoxytryptamine (no reported IDO1 inhibition) |
| Quantified Difference | Target compound is an active inhibitor; comparator is inactive in this assay |
| Conditions | In vitro enzyme assay using human recombinant N-terminal His-tagged IDO1 at pH 6.5 |
Why This Matters
This quantified activity provides a basis for selecting 5-methoxy-1H-indol-4-amine over inactive 3-substituted analogs for IDO1-targeted research programs.
- [1] BindingDB. CHEMBL2147990: Inhibition of human recombinant N-terminal His-tagged IDO1. Accessed 2026. View Source
